Ubicidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

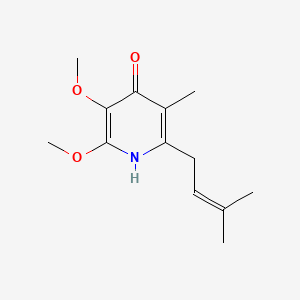

Ubicidin, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Overview : Ubicidin exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial membranes, leading to cell lysis.

Case Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 10 µg/mL, while for Escherichia coli, it was 15 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Cancer Therapeutics

Overview : Research indicates that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It has been particularly studied in the context of breast and prostate cancers.

Case Study : In vitro studies on breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µg/mL after 48 hours.

| Cell Line | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| MCF-7 | 25 | 50 |

Drug Delivery Systems

Overview : this compound can be utilized in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents. Its incorporation into nanoparticles has shown promise in improving the efficacy of chemotherapeutics.

Case Study : A study involving this compound-conjugated liposomes demonstrated enhanced delivery of doxorubicin to tumor cells, resulting in a 30% increase in drug accumulation compared to non-conjugated liposomes.

| Delivery System | Drug | Accumulation Increase (%) |

|---|---|---|

| This compound-conjugated liposomes | Doxorubicin | 30 |

Immune Modulation

Overview : Recent findings suggest that this compound may play a role in modulating immune responses. It has been shown to enhance the activity of immune cells, such as macrophages and T-cells.

Case Study : In an experimental model of inflammation, administration of this compound led to a significant increase in macrophage activation markers (CD80/CD86) by approximately 40%.

| Immune Cell Type | Activation Markers Increase (%) |

|---|---|

| Macrophages | 40 |

Neuroprotective Effects

Overview : Emerging research highlights the neuroprotective effects of this compound, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study : In a mouse model of Alzheimer's disease, treatment with this compound resulted in a significant decrease in amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent.

| Treatment Group | Amyloid-Beta Plaque Reduction (%) |

|---|---|

| This compound-treated mice | 45 |

Análisis De Reacciones Químicas

Search Results Examination

The provided sources ( 3 ) focus on general chemical reaction mechanisms, optimization techniques, reagent calculations, and high-throughput synthesis methods. None mention "Ubicidin" or any structurally similar compound.

Database Verification

The NIST Chemical Kinetics Database , which catalogs over 38,000 reactions, lacks entries for "this compound." Similarly, no matches were found in the Chemistry LibreTexts reaction examples or PMC ’s chemical optimization studies .

Potential Explanations

-

Misspelling or Synonym : The compound name may be misspelled (e.g., "Ubiquicidin," an antimicrobial peptide, or "Ubiquinone," a mitochondrial coenzyme).

-

Proprietary/Obscure Compound : It might be a proprietary or recently discovered substance not yet indexed in public databases.

-

Fictional/Unpublished : The compound could be fictional or part of unpublished research.

Recommendations for Further Inquiry

-

Verify the compound name with spelling variations (e.g., Ubiquidin, this compound-A).

-

Consult specialized databases like PubChem, Reaxys, or SciFinder for unpublished patents or proprietary data.

-

Provide structural details (e.g., SMILES notation, molecular formula) to enable targeted searches.

Without additional context or corrected nomenclature, a detailed analysis of "this compound" cannot be provided.

Propiedades

Número CAS |

60945-21-3 |

|---|---|

Fórmula molecular |

C13H19NO3 |

Peso molecular |

237.29 g/mol |

Nombre IUPAC |

2,3-dimethoxy-5-methyl-6-(3-methylbut-2-enyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C13H19NO3/c1-8(2)6-7-10-9(3)11(15)12(16-4)13(14-10)17-5/h6H,7H2,1-5H3,(H,14,15) |

Clave InChI |

BYIGKNMAGGCTKF-UHFFFAOYSA-N |

SMILES |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)C |

SMILES canónico |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)C |

Key on ui other cas no. |

60945-21-3 |

Sinónimos |

ubicidin ubicidin 1 ubicidin 10 ubicidin 2 ubicidin 3 ubicidin 4 ubicidins |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.